molecular formula C20H20N6O2 B2754776 1-(3-{5-[2-(Piperidin-1-yl)pyrimidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one CAS No. 1808625-25-3

1-(3-{5-[2-(Piperidin-1-yl)pyrimidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one

Cat. No. B2754776
CAS RN: 1808625-25-3
M. Wt: 376.42
InChI Key: ICFVYVMRWGBNTN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyrimidine ring, an oxadiazole ring, and an azetidinone ring . These functional groups are common in many pharmaceutical compounds and could potentially confer a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, while the pyrimidine ring might participate in reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it were a drug, it might interact with a specific protein or enzyme to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through laboratory testing and risk assessment .

Future Directions

The future research directions for this compound could include further studies to elucidate its properties, potential applications (such as in medicine or materials science), and ways to optimize its synthesis .

properties

IUPAC Name

1-[3-[5-(2-piperidin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c27-17-8-12-26(17)15-6-4-5-14(13-15)18-23-19(28-24-18)16-7-9-21-20(22-16)25-10-2-1-3-11-25/h4-7,9,13H,1-3,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFVYVMRWGBNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)C3=NC(=NO3)C4=CC(=CC=C4)N5CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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